molecular formula C22H17F3N2O3S2 B2378707 (3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894674-20-5

(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2378707
CAS RN: 894674-20-5
M. Wt: 478.5
InChI Key: OJIATGDSWCOJLM-UNOMPAQXSA-N
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Description

(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17F3N2O3S2 and its molecular weight is 478.5. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

The compound (3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide shows potential in photodynamic therapy (PDT) for cancer treatment. A study by (Pişkin, Canpolat, & Öztürk, 2020) highlights the importance of such compounds in PDT, focusing on their singlet oxygen quantum yield and fluorescence properties, which are essential for Type II mechanisms in cancer treatment.

Molecular and Electronic Properties

Research by (Beytur & Avinca, 2021) explores the molecular, electronic, nonlinear optical, and spectroscopic properties of similar compounds. This study provides insights into the electronic properties, molecular hardness, and chemical potential, which are crucial for understanding the behavior and potential applications of such compounds in various fields, including materials science and molecular electronics.

Antiproliferative Activities

A study by (Grozav et al., 2014) investigates arylidene-hydrazinyl-thiazole derivatives, which are structurally similar to the compound . Their research indicates significant antiproliferative activity against various carcinoma cell lines, suggesting potential applications in cancer research and therapy.

Corrosion Inhibition

The application of similar compounds in corrosion inhibition is demonstrated by (Jamil et al., 2018). Their study shows how Schiff bases derived from similar structures can act as efficient inhibitors against mild steel corrosion, indicating potential industrial applications in protecting metals from corrosive environments.

Monoamine Oxidase Inhibition

Research on monoamine oxidase inhibition by (Ahmad et al., 2018) involving structurally related compounds offers insights into potential therapeutic applications in neurological and psychiatric disorders where monoamine oxidase inhibitors are used.

Antimicrobial Activities

(Yilmaz & Cukurovalı, 2003) conducted studies on Schiff bases and their metal complexes, related to the compound , demonstrating antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents.

properties

IUPAC Name

(3Z)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[[3-(trifluoromethyl)anilino]methylidene]thieno[3,2-c]thiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S2/c1-14-5-7-15(8-6-14)13-27-18-9-10-31-21(18)20(28)19(32(27,29)30)12-26-17-4-2-3-16(11-17)22(23,24)25/h2-12,26H,13H2,1H3/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIATGDSWCOJLM-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=CC(=C4)C(F)(F)F)S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=CC(=C4)C(F)(F)F)/S2(=O)=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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